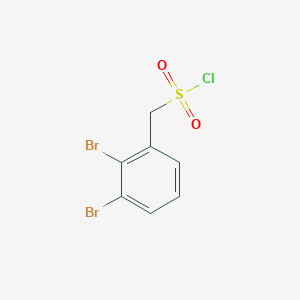

(2,3-Dibromophenyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

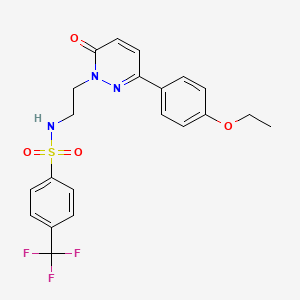

“(2,3-Dibromophenyl)methanesulfonyl chloride” is an organosulfur compound with the CAS Number: 2241142-40-3 . It has a molecular weight of 348.44 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H5Br2ClO2S/c8-6-3-1-2-5 (7 (6)9)4-13 (10,11)12/h1-3H,4H2 . This indicates the presence of bromine, chlorine, oxygen, and sulfur atoms in the molecule.

Scientific Research Applications

Electrochemical Properties and Ionic Liquid Applications

Methanesulfonyl chloride (MSC) forms room temperature ionic liquids with AlCl3, demonstrating potential in electrochemical applications. A study investigated the electrochemical properties of vanadium pentoxide (V2O5) films prepared via the sol–gel route in methanesulfonyl chloride-aluminum chloride ionic liquid. These films showed reversible sodium intercalation, highlighting the potential of MSC in advanced battery technologies and electrochemical storage systems (L. Su, J. Winnick, P. Kohl, 2001).

Molecular Structure Studies

Methanesulfonyl chloride's molecular structure has been elucidated through electron diffraction, providing insight into its chemical behavior and reactivity. This foundational knowledge aids in understanding its interactions and applications in various chemical reactions (M. Hargittai, I. Hargittai, 1973).

Organic Synthesis

Methanesulfonyl chloride is pivotal in organic synthesis, enabling the construction of complex molecules. For instance, it facilitates the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions, showcasing its versatility in synthesizing nitrogen-containing heterocycles with potential pharmaceutical applications (D. Craig, P. Jones, G. Rowlands, 2000).

Avoiding Genotoxic Impurities

In pharmaceutical manufacturing, methanesulfonyl chloride's reactivity is utilized to avoid genotoxic impurities. A method involving the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides eliminates the concern over genotoxic byproducts, enhancing the safety profile of pharmaceutical compounds (Brandon R. Rosen et al., 2011).

Reaction Mechanisms and Catalysis

Research on methanesulfonyl chloride has also delved into its reaction mechanisms and catalytic applications. For instance, studies on the one-electron reduction of methanesulfonyl chloride have illuminated its role in organic reactions, such as cis-trans isomerization of mono-unsaturated fatty acids, providing valuable insights for organic synthesis and catalysis (M. Tamba et al., 2007).

Properties

IUPAC Name |

(2,3-dibromophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQAHMGZFKDFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2579016.png)

![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2579018.png)

![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579019.png)

![3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2579024.png)

![7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2579030.png)

![7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2579031.png)

![Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2579032.png)

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)

![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2579036.png)